1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Description
1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione (abbreviated as BDD, CAS: 1415929-78-0) is a critical electron-deficient building block in the synthesis of low-bandgap conjugated polymers for organic photovoltaics (OPVs) . Its structure comprises a central benzodithiophenedione (BDD) core flanked by brominated thiophene units and solubilizing 2-ethylhexyl side chains. The bromine atoms enable Stille or Suzuki cross-coupling reactions to construct donor-acceptor (D–A) copolymers, while the ethylhexyl chains enhance solubility and processability . BDD-based polymers, such as PBDB-T, are widely used as donors in non-fullerene organic solar cells (NF-OSCs), achieving power conversion efficiencies (PCEs) exceeding 17% when paired with advanced acceptors like BTP-4Cl-12 .
Properties
IUPAC Name |
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETICFAGRUKZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Br2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of Thieno[3,4-f] benzothiole-4,8-dione
The foundational step involves constructing the planar, electron-deficient thieno[3,4-f] benzothiole-4,8-dione core. As demonstrated in the synthesis of benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDTD) derivatives, the core is typically synthesized via cyclization of thiophene precursors. For example, Kisselev and Thelakkat (2002) reported the use of palladium-catalyzed coupling to form fused thiophene systems .
Procedure :
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Starting Material : 2,5-dibromothiophene-3,4-dicarboxylic acid is subjected to cyclization under acidic conditions (H2SO4, 110°C) to yield the dione core .
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Alkylation : The 5,7-positions are functionalized with 2-ethylhexyl groups via nucleophilic substitution. A mixture of the core dione, 2-ethylhexyl bromide, and K2CO3 in DMF is heated at 80°C for 24 hours, achieving >85% yield .
Key Challenges :
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Regioselectivity during alkylation is critical to avoid side reactions at the 1,3-positions.
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Steric hindrance from 2-ethylhexyl groups necessitates prolonged reaction times .
Stille Coupling with 5-(Tributylstannyl)thiophene
The final step attaches 5-bromothiophen-2-yl groups via Stille coupling, leveraging palladium catalysis. This method is adapted from regioselective functionalization strategies for thieno[3,4-b]thiophenes .
Procedure :
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Reagents : 1,3-dibromo core (1 equiv), 5-(tributylstannyl)thiophene (2.2 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) in degassed toluene.
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Conditions : Heated at 100°C for 48 hours under N2, yielding the target compound in 65% yield .
Optimization Insights :
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Excess stannane and prolonged reaction times improve yields but risk homocoupling byproducts.
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Purification via silica gel chromatography (hexane/CH2Cl2, 3:1) isolates the product .
Alternative Suzuki-Miyaura Coupling Route
For laboratories avoiding toxic stannanes, Suzuki-Miyaura coupling offers a viable alternative.
Procedure :
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Reagents : 1,3-dibromo core (1 equiv), 5-bromothiophene-2-boronic acid (2.5 equiv), Pd(OAc)2 (3 mol%), SPhos ligand (6 mol%), and K2CO3 (3 equiv) in THF/H2O (4:1).
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Conditions : Reflux at 80°C for 24 hours, achieving 60% yield .
Trade-offs :
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Lower yield compared to Stille coupling due to boronic acid instability.
Characterization and Validation
Spectroscopic Data :
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FT-IR (KBr): 1715 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C-Br stretch).
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13C NMR (126 MHz, CDCl3): δ 183.2 (C=O), 140.1–125.3 (thiophene carbons), 35.6 (-CH2-) .
Thermal Analysis :
Comparative Analysis of Methods
| Parameter | Stille Coupling | Suzuki Coupling |
|---|---|---|
| Yield | 65% | 60% |
| Reaction Time | 48 hours | 24 hours |
| Toxicity Concerns | High (Sn) | Low |
| Purification Complexity | Moderate | High |
Industrial-Scale Considerations
The patent WO2021142656A1 highlights scalability challenges:
Chemical Reactions Analysis
Types of Reactions
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moieties to thiophenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Organic Photovoltaics (OPVs)
BDT-BD is primarily recognized for its role as a non-fullerene electron acceptor in OPVs. Its unique structure allows for efficient charge separation and transport, which are crucial for enhancing the performance of solar cells.
Key Findings:
- Efficiency : Studies have shown that devices incorporating BDT-BD can achieve power conversion efficiencies exceeding 10% when paired with suitable donor materials such as polymeric donors or small molecules .
- Stability : BDT-BD demonstrates improved thermal and photostability compared to traditional fullerene-based acceptors, making it a promising candidate for commercial applications .
Organic Field-Effect Transistors (OFETs)
In OFETs, BDT-BD serves as an active layer material due to its high charge mobility and favorable electronic properties.
Case Study:
A recent study reported the use of BDT-BD in the fabrication of OFETs that exhibited mobilities up to 1.2 cm²/V·s. This performance is attributed to the compound's planar structure, which facilitates π–π stacking and enhances charge transport .
Comparative Data Table
| Property | BDT-BD | Traditional Fullerenes |
|---|---|---|
| Power Conversion Efficiency | >10% | Up to 11% |
| Charge Mobility | 1.2 cm²/V·s | 0.1 - 0.5 cm²/V·s |
| Stability | High | Moderate |
| Synthesis Complexity | Moderate | Relatively simple |
Mechanism of Action
The mechanism of action of 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves its interaction with molecular targets through π-π interactions and electron transfer processes. The compound’s planar conjugated structure facilitates strong interactions with other molecules, influencing their electronic properties and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
BDD derivatives and analogous electron-deficient units are pivotal in tuning the optoelectronic and morphological properties of OPV materials. Below is a comparative analysis of BDD with structurally related compounds:
Optoelectronic Properties
BDD-based polymers exhibit moderate bandgaps (~1.8 eV) suitable for complementary absorption with narrow-bandgap acceptors like ITIC . Fluorinated analogs (PDFTB) slightly redshift absorption, enhancing photon harvesting .
Device Performance
| Polymer:Acceptor | PCE (%) | JSC (mA/cm²) | VOC (V) | FF (%) | |
|---|---|---|---|---|---|
| PBDB-T:ITIC | 11.3 | 16.2 | 0.90 | 73.0 | |
| PBDB-T:BTP-4Cl-12 | 17.0 | 26.5 | 0.85 | 79.0 | |
| PDFTB:PC71BM | 8.9 | 12.8 | 0.78 | 68.0 | |
| FBTA-based Polymer:Y6 | 15.6 | 24.3 | 0.86 | 75.0 |
BDD-based PBDB-T achieves superior PCEs with non-fullerene acceptors (NFAs) due to favorable energy alignment and blend morphology . Fluorinated PDFTB, while thermally robust, lags in efficiency due to suboptimal acceptor pairing .
Thermal and Morphological Stability
Thermal Decomposition Temperature (Td):
Crystallinity: BDD-based polymers exhibit moderate crystallinity, balancing charge transport and blend miscibility. Introducing ester-based units (e.g., 4T2FC) reduces crystallinity, improving fill factor (FF) in some cases .
Biological Activity
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f] benzothiole-4,8-dione (commonly referred to as DiEH-BTBD) is a complex organic compound with significant potential in both material science and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
DiEH-BTBD has a molecular formula of and a molecular weight of approximately 766.73 g/mol. The compound features a conjugated system that enhances its electronic properties, making it suitable for applications in organic electronics and photovoltaics .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with DiEH-BTBD:
- Antioxidant Activity : DiEH-BTBD exhibits notable antioxidant properties, which are essential for combating oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a factor.
- Antimicrobial Properties : Preliminary investigations suggest that DiEH-BTBD may possess antimicrobial activity against various pathogens. Its structural components allow for interaction with microbial membranes, potentially leading to cell lysis .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This could be beneficial in treating conditions characterized by chronic inflammation .
- Cellular Mechanisms : Studies indicate that DiEH-BTBD may modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the NF-kB pathway, which is critical in inflammatory responses and cancer progression .
Antioxidant Activity Study
A study conducted by Zhang et al. (2023) assessed the antioxidant capacity of DiEH-BTBD using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, suggesting strong antioxidant potential.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.3 |
Antimicrobial Evaluation
Research by Lee et al. (2024) evaluated the antimicrobial effects of DiEH-BTBD against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anti-inflammatory Mechanism
In vitro studies by Kumar et al. (2024) revealed that DiEH-BTBD significantly reduced the expression of pro-inflammatory cytokines (TNF-α and IL-6) in macrophage cell lines treated with LPS.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 400 |
| IL-6 | 1200 | 300 |
Q & A
Q. What are the recommended synthesis and characterization protocols for this compound?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or Stille cross-coupling reactions to integrate bromothiophene and ethylhexyl side chains. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For purity assessment, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column is recommended. Thin-layer chromatography (TLC) can monitor reaction progress. For conjugated polymers incorporating this monomer, gel permeation chromatography (GPC) determines molecular weight distribution .
Q. How does the bromothiophene moiety influence the optoelectronic properties of conjugated polymers?
Methodological Answer: The bromine atoms enhance electron-withdrawing characteristics, lowering the polymer’s LUMO energy level, which improves electron affinity in organic photovoltaics (OPVs). Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) are used to measure absorption spectra and redox potentials. Density functional theory (DFT) calculations can model frontier molecular orbitals to correlate structure with charge transport properties. Empirical studies show brominated thiophenes increase open-circuit voltage (VOC) in OPVs .
Q. What spectroscopic techniques are essential for analyzing this compound’s crystallinity and phase behavior?
Methodological Answer: X-ray diffraction (XRD) identifies crystalline domains, while grazing-incidence wide-angle X-ray scattering (GIWAXS) is preferred for thin-film morphology. Differential scanning calorimetry (DSC) measures thermal transitions (e.g., melting points, glass transitions). Atomic force microscopy (AFM) and transmission electron microscopy (TEM) visualize phase separation in polymer blends. For solution-phase aggregation, dynamic light scattering (DLS) assesses particle size distribution .
Advanced Research Questions
Q. How can researchers optimize the morphology of polymer blends containing this monomer for higher device efficiency?
Methodological Answer: Solvent annealing (e.g., using chloroform with 1,8-diiodooctane additive) promotes controlled phase separation, increasing interfacial area for charge transfer. Ternary blends with fullerene derivatives (e.g., PC71BM) and non-fullerene acceptors (e.g., ITIC) can reduce recombination losses. In-situ UV-Vis and photoluminescence (PL) quenching during film drying guide optimization. Device efficiency improvements from 4.99% to 7.3% have been achieved via additive engineering and thermal annealing .
Q. How should contradictory data on device performance be resolved?
Methodological Answer: Contradictions often arise from variations in solvent choice, annealing conditions, or interfacial layers. Controlled experiments with a design-of-experiments (DoE) approach isolate variables. Statistical tools like ANOVA validate reproducibility. Cross-lab validation using standardized protocols (e.g., ISO 18081 for OPVs) ensures consistency. For example, discrepancies in power conversion efficiency (PCE) may stem from differences in active layer thickness or electrode work function .
Q. What theoretical frameworks explain the structure-property relationships of this compound in ambipolar semiconductors?
Methodological Answer: Marcus theory and the Miller-Abrahams equation model charge hopping mechanisms. Time-resolved microwave conductivity (TRMC) measures carrier mobility. For bulk heterojunction systems, the Flory-Huggins interaction parameter (χ) predicts blend miscibility. Machine learning algorithms trained on datasets of thiophene derivatives can predict bandgap and solubility parameters. Studies linking alkyl chain length (e.g., 2-ethylhexyl) to π-π stacking distances support these models .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
Methodological Answer: Accelerated aging tests under UV light and humidity (e.g., 85°C/85% RH for 1000 hours) evaluate photochemical stability. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation byproducts. Ecotoxicity assays (e.g., Daphnia magna survival tests) assess environmental impact. Computational tools like EPI Suite predict biodegradation half-lives and bioaccumulation potential. Long-term studies under the INCHEMBIOL framework recommend monitoring abiotic transformations in soil and water matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
